molecular formula C26H30N2O3S2 B289402 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Numéro de catalogue B289402
Poids moléculaire: 482.7 g/mol
Clé InChI: MAJCQNMKBVJEIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has shown potential in the treatment of various B-cell malignancies.

Mécanisme D'action

BTK plays a crucial role in the activation of B-cells through the B-cell receptor signaling pathway. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways involved in cell proliferation and survival. 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide inhibits BTK by binding to its active site, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. In addition, 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to decrease the production of pro-inflammatory cytokines, which are involved in the development and progression of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. However, 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to have limited efficacy in certain B-cell malignancies, highlighting the need for further research and development.

Orientations Futures

Future research on 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could focus on its potential in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy. In addition, further studies could explore the use of 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, the development of more potent and selective BTK inhibitors could lead to improved outcomes for patients with B-cell malignancies.

Méthodes De Synthèse

The synthesis of 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, starting from the reaction of 4-ethoxyaniline with tert-butyl isocyanate to form 6-tert-butyl-N-(4-ethoxyphenyl)carbamoyl chloride. This intermediate is then reacted with thien-2-ylamine to form 6-tert-butyl-N-(4-ethoxyphenyl)-2-(thien-2-ylamino)benzamide. The final step involves the reaction of this intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid to form 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Applications De Recherche Scientifique

6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.

Propriétés

Formule moléculaire

C26H30N2O3S2

Poids moléculaire

482.7 g/mol

Nom IUPAC

6-tert-butyl-N-(4-ethoxyphenyl)-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H30N2O3S2/c1-5-31-18-11-9-17(10-12-18)27-24(30)22-19-13-8-16(26(2,3)4)15-21(19)33-25(22)28-23(29)20-7-6-14-32-20/h6-7,9-12,14,16H,5,8,13,15H2,1-4H3,(H,27,30)(H,28,29)

Clé InChI

MAJCQNMKBVJEIA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CS4

SMILES canonique

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CS4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.